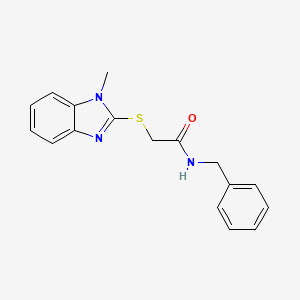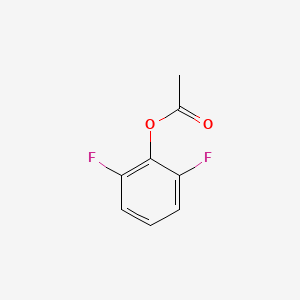![molecular formula C29H25ClN2O4 B12449819 4-[11-(4-chlorophenyl)-1-oxo-3-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B12449819.png)
4-[11-(4-chlorophenyl)-1-oxo-3-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[11-(4-クロロフェニル)-1-オキソ-3-フェニル-1,2,3,4,5,11-ヘキサヒドロ-10H-ジベンゾ[b,e][1,4]ジアゼピン-10-イル]-4-オキソブタン酸は、ジベンゾジアゼピン類に属する複雑な有機化合物です。この化合物は、複数の芳香族環と官能基を含む複雑な構造を特徴としています。薬理学的可能性を持つことから、医薬品化学において重要な関心を集めています。
2. 製法
合成経路と反応条件
4-[11-(4-クロロフェニル)-1-オキソ-3-フェニル-1,2,3,4,5,11-ヘキサヒドロ-10H-ジベンゾ[b,e][1,4]ジアゼピン-10-イル]-4-オキソブタン酸の合成は、一般的に、容易に入手可能な出発物質から始まり、複数の工程を必要とします。一般的な合成経路には、以下の工程が含まれます。
ジベンゾジアゼピン核の形成: この工程は、アミノベンゾフェノンを環化させてジベンゾジアゼピン骨格を形成します。反応条件には、多くの場合、強酸または強塩基と高温の使用が含まれます。
クロロフェニル基の導入: この工程は、ジベンゾジアゼピン核上の水素原子をクロロフェニル基で置換します。これは、求電子置換反応によって達成できます。
オキソブタン酸側鎖の形成: この工程は、アシル化反応によってオキソブタン酸部分を導入します。この工程で一般的に使用される試薬には、アシルクロリドとカルボン酸が含まれます。
工業的生産方法
工業的な設定では、4-[11-(4-クロロフェニル)-1-オキソ-3-フェニル-1,2,3,4,5,11-ヘキサヒドロ-10H-ジベンゾ[b,e][1,4]ジアゼピン-10-イル]-4-オキソブタン酸の生産は、大規模合成のために最適化できます。連続フロー化学は、合成の効率と収率を高めるために頻繁に使用されます。 この方法は、反応条件を正確に制御し、副生成物の形成を最小限に抑えることができます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[11-(4-chlorophenyl)-1-oxo-3-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the dibenzodiazepine core: This step involves the cyclization of aminobenzophenones to form the dibenzodiazepine scaffold. The reaction conditions often include the use of strong acids or bases and elevated temperatures.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the dibenzodiazepine core with a chlorophenyl group. This can be achieved through electrophilic aromatic substitution reactions.
Formation of the oxobutanoic acid side chain: This step involves the introduction of the oxobutanoic acid moiety through acylation reactions. Common reagents for this step include acyl chlorides and carboxylic acids.
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized for large-scale synthesis. Continuous flow chemistry is often employed to enhance the efficiency and yield of the synthesis. This method allows for precise control over reaction conditions and minimizes the formation of by-products .
化学反応の分析
反応の種類
4-[11-(4-クロロフェニル)-1-オキソ-3-フェニル-1,2,3,4,5,11-ヘキサヒドロ-10H-ジベンゾ[b,e][1,4]ジアゼピン-10-イル]-4-オキソブタン酸は、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、酸化されて追加の官能基を導入したり、既存の官能基を変えたりすることができます。
還元: 還元反応は、ケトンやその他の官能基をアルコールやその他の還元形に変換するために使用できます。
置換: 求電子置換反応と求核置換反応は、芳香族環に官能基を導入したり、置換したりするために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が頻繁に使用されます。
置換: ハロゲン (例: 塩素、臭素) や求核剤 (例: アミン、チオール) などの試薬が一般的に使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化反応はカルボン酸やケトンを生じることがありますが、還元反応はアルコールやアミンを生じることがあります。
4. 科学研究への応用
4-[11-(4-クロロフェニル)-1-オキソ-3-フェニル-1,2,3,4,5,11-ヘキサヒドロ-10H-ジベンゾ[b,e][1,4]ジアゼピン-10-イル]-4-オキソブタン酸は、次のような幅広い科学研究への応用があります。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、有機合成における貴重な中間体となっています。
生物学: この化合物は、酵素や受容体との相互作用など、潜在的な生物活性について研究されています。
医学: 神経疾患や癌などのさまざまな疾患に対する治療薬としての可能性を探索する研究が進められています。
産業: この化合物は、新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
4-[11-(4-chlorophenyl)-1-oxo-3-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
4-[11-(4-クロロフェニル)-1-オキソ-3-フェニル-1,2,3,4,5,11-ヘキサヒドロ-10H-ジベンゾ[b,e][1,4]ジアゼピン-10-イル]-4-オキソブタン酸の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物の構造により、これらの標的に結合して活性を調節することができます。これは、関与する特定の標的と経路に応じて、さまざまな薬理学的効果をもたらす可能性があります。
類似化合物との比較
4-[11-(4-クロロフェニル)-1-オキソ-3-フェニル-1,2,3,4,5,11-ヘキサヒドロ-10H-ジベンゾ[b,e][1,4]ジアゼピン-10-イル]-4-オキソブタン酸は、次のようなその他の類似化合物と比較することができます。
ジアゼパム: 両方の化合物はジベンゾジアゼピン核を共有していますが、官能基と側鎖が異なります。
クロナゼパム: ジアゼパムと同様に、クロナゼパムはジベンゾジアゼピン核を持っていますが、置換基が異なります。
オキサゼパム: この化合物は、ジベンゾジアゼピン核を持っていますが、3位にヒドロキシル基があります。
4-[11-(4-クロロフェニル)-1-オキソ-3-フェニル-1,2,3,4,5,11-ヘキサヒドロ-10H-ジベンゾ[b,e][1,4]ジアゼピン-10-イル]-4-オキソブタン酸の独自性は、官能基の特定の組み合わせとその潜在的な薬理学的特性にあります。
特性
分子式 |
C29H25ClN2O4 |
|---|---|
分子量 |
501.0 g/mol |
IUPAC名 |
4-[6-(4-chlorophenyl)-7-oxo-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C29H25ClN2O4/c30-21-12-10-19(11-13-21)29-28-23(16-20(17-25(28)33)18-6-2-1-3-7-18)31-22-8-4-5-9-24(22)32(29)26(34)14-15-27(35)36/h1-13,20,29,31H,14-17H2,(H,35,36) |
InChIキー |
PGBGBHSTMPPZIH-UHFFFAOYSA-N |
正規SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=C(C=C4)Cl)C(=O)CCC(=O)O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-methyl-2-{[(2,4,5-trichlorophenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B12449739.png)




![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-thiol](/img/structure/B12449785.png)

![[2-[(1S)-1-bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(furan-2-yl)phosphane;cyclopentane;iron](/img/structure/B12449794.png)

![1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-4-[2-(4-nitrophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium](/img/structure/B12449804.png)

![1-{[2,5-Dimethoxy-4-(pyridin-1-ium-1-ylmethyl)phenyl]methyl}pyridin-1-ium](/img/structure/B12449811.png)
![(1R,2S)-2-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B12449825.png)
![[3,5-bis(2-methylpropyl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methyl phenylcarbamate](/img/structure/B12449827.png)
